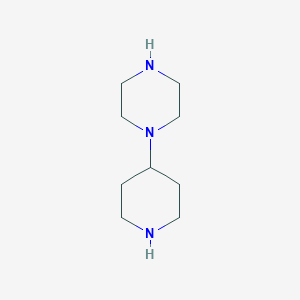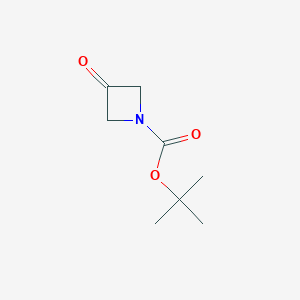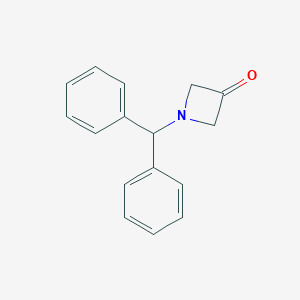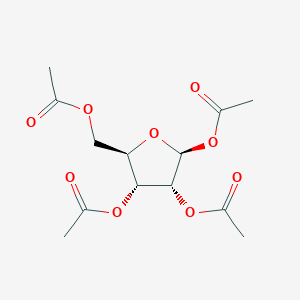![molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2](/img/structure/B119579.png)
5-Ethynyl-1-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Ethynyl-1-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is commonly referred to as 5-EBIO and is a potent activator of calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels.
作用機序
The mechanism of action of 5-EBIO involves the activation of 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. 5-Ethynyl-1-azabicyclo[3.2.1]octane channels are involved in the regulation of neuronal signaling, smooth muscle tone, and vasodilation. TRP channels are involved in the detection of various stimuli, including temperature, pressure, and chemical signals. Activation of these channels by 5-EBIO leads to changes in cellular signaling and physiological responses.
生化学的および生理学的効果
The biochemical and physiological effects of 5-EBIO are diverse and depend on the specific application. In neuroscience, 5-EBIO has been shown to enhance synaptic transmission and improve cognitive function. In cardiovascular research, 5-EBIO has been shown to reduce blood pressure and improve blood flow. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using 5-EBIO in lab experiments include its potency and specificity for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels, making it a valuable tool for studying these channels' function. However, the limitations of using 5-EBIO include its potential toxicity and the need for careful attention to detail during the synthesis process to ensure purity and yield.
将来の方向性
There are many potential future directions for research on 5-EBIO. One area of interest is the development of new compounds that are more potent and selective for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. Another area of interest is the development of new applications for 5-EBIO, such as in the treatment of neurological disorders or as a tool for studying cellular signaling pathways. Overall, 5-EBIO is a valuable compound with many potential applications in scientific research.
科学的研究の応用
5-EBIO has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-EBIO is used as a tool to study the function of 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and their role in neuronal signaling. In cardiovascular research, 5-EBIO has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells by activating 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and inducing apoptosis.
特性
CAS番号 |
142483-61-2 |
|---|---|
製品名 |
5-Ethynyl-1-azabicyclo[3.2.1]octane |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
5-ethynyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2 |
InChIキー |
NCLBJBJJABUYSO-UHFFFAOYSA-N |
SMILES |
C#CC12CCCN(C1)CC2 |
正規SMILES |
C#CC12CCCN(C1)CC2 |
同義語 |
1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
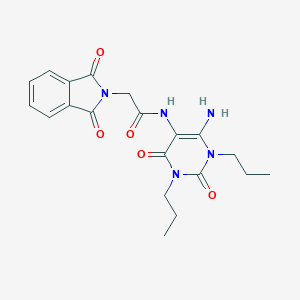
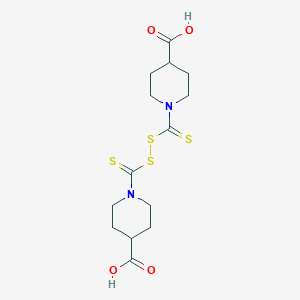

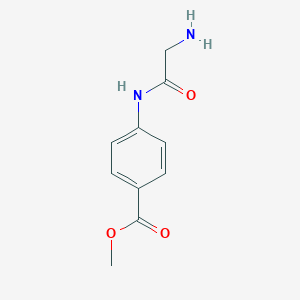
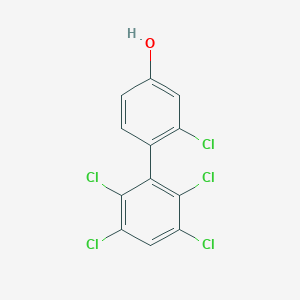
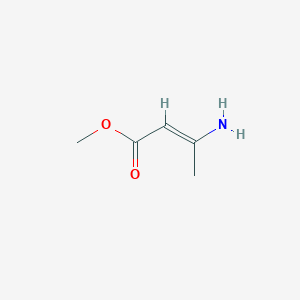
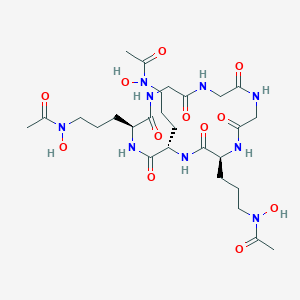
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
